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Compound of Interest

Compound Name: Bisindolylmaleimide VII

Cat. No.: B1667443 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Bisindolylmaleimide VII and its analogs, supported by experimental

data and detailed methodologies. This analysis aims to facilitate informed decisions in the

selection of these compounds for research and therapeutic development.

Bisindolylmaleimides (BIMs) are a class of synthetic organic compounds that have garnered

significant interest in biomedical research due to their potent inhibitory effects on a variety of

protein kinases. Structurally similar to the natural product staurosporine, BIMs generally exhibit

greater selectivity, particularly for Protein Kinase C (PKC) isozymes.[1] By competitively binding

to the ATP-binding site of these kinases, BIMs serve as valuable tools for dissecting cellular

signaling pathways and as potential scaffolds for the development of novel therapeutics. This

guide focuses on the comparative performance of Bisindolylmaleimide VII against other well-

characterized BIM analogs.

Performance Comparison of Bisindolylmaleimide
Analogs
The efficacy and selectivity of bisindolylmaleimide analogs vary significantly based on the

specific substitutions on the indole rings and the maleimide core. This structural diversity allows

for a range of inhibitory profiles against different kinases.

Bisindolylmaleimide VII is a potent inhibitor of a general preparation of Protein Kinase C from

bovine brain, with a reported IC50 of 52 nM. Its selectivity for PKC is demonstrated by its
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significantly lower potency against cAMP-Dependent Protein Kinase (PKA) and Phosphorylase

Kinase, with IC50 values of 4400 nM and 5700 nM, respectively. However, detailed data on its

inhibitory activity against individual PKC isoforms is not readily available in the public domain, a

critical consideration for targeted research.

In contrast, several other BIM analogs have been extensively characterized for their isoform-

specific PKC inhibition and their activity against other kinases.

Bisindolylmaleimide I (GF109203X) is a highly selective PKC inhibitor with IC50 values in the

low nanomolar range for conventional (α, βI, βII, γ) and novel (ε) PKC isoforms.[2][3] It also

exhibits inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal

S6 Kinase (p90RSK).[4][5]

Bisindolylmaleimide IV is a potent, cell-permeable PKC inhibitor with IC50 values ranging

from 0.1 to 0.55 µM. It also inhibits PKA, albeit with lower potency (IC50 = 2 - 11.8 µM).

Bisindolylmaleimide VIII shows some preference for PKCα over other isoforms, with an

IC50 of 53 nM for PKCα compared to 163-213 nM for other isoforms.

Bisindolylmaleimide IX (Ro 31-8220) is a pan-PKC inhibitor, potently inhibiting multiple

isoforms (α, βI, βII, γ, ε) with IC50 values in the low nanomolar range. It is also a potent

inhibitor of several other kinases, including MSK1, MAPKAP-K1b, GSK3β, and S6K1.

Bisindolylmaleimide XI demonstrates notable selectivity, with a 10-fold greater preference for

PKCα (IC50 = 9 nM) and a 4-fold greater selectivity for PKCβI (IC50 = 28 nM) over the

Ca2+-independent PKCε (IC50 = 108 nM).[5]

Beyond their primary targets, some BIM analogs have been shown to modulate other critical

signaling pathways. For instance, a novel synthetic analog, BMA097, has been demonstrated

to inhibit STAT3 activation by directly binding to its SH2 domain. Furthermore,

Bisindolylmaleimide I has been reported to activate the Wnt/β-catenin signaling pathway by

stabilizing β-catenin. These findings underscore the importance of comprehensive profiling to

understand the full biological effects of these compounds.

Quantitative Data Summary

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1874734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576162/
https://www.abcam.com/en-us/products/biochemicals/bisindolylmaleimide-xi-hydrochloride-pkc-inhibitor-ab143783
https://www.selleckchem.com/products/ro-31-8220-mesylate.html
https://www.benchchem.com/product/b1667443?utm_src=pdf-body
https://www.selleckchem.com/products/ro-31-8220-mesylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the reported IC50 values for Bisindolylmaleimide VII and its

analogs against various protein kinases. This data is compiled from multiple in vitro kinase

assays.

Table 1: Inhibitory Activity (IC50, nM) of Bisindolylmaleimide VII and Analogs against PKC

Isoforms.

Compoun
d

PKC
(Bovine
Brain)

PKCα PKCβI PKCβII PKCγ PKCε

Bisindolylm

aleimide

VII

52 - - - - -

Bisindolylm

aleimide I
- 20[3] 17[3] 16[3] 20[3] 12[4]

Bisindolylm

aleimide IV
-

0.1-0.55

µM
- - - -

Bisindolylm

aleimide

VIII

- 53 195 163 213 175

Bisindolylm

aleimide IX
- 5 24 14 27 24

Bisindolylm

aleimide XI
- 9[5] 28[5] - - 108[5]

Note: A hyphen (-) indicates that data was not found.

Table 2: Inhibitory Activity (IC50, nM) of Bisindolylmaleimide Analogs against Other Kinases.
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Compoun
d

PKA
Phosphor
ylase
Kinase

p90RSK1 p90RSK2 p90RSK3 GSK-3β

Bisindolylm

aleimide

VII

4400 5700 - - - -

Bisindolylm

aleimide I
2000[2] - 610[4] 310[4] 120[4] 170[5]

Bisindolylm

aleimide IV
2-11.8 µM - - - - -

Bisindolylm

aleimide IX
- - - - -

Potent

inhibitor

Note: A hyphen (-) indicates that data was not found.

Signaling Pathway and Experimental Workflow
Diagrams
To visualize the mechanisms of action and experimental procedures discussed, the following

diagrams are provided.
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Experimental Workflow: In Vitro Kinase Assay

1. Prepare Reaction Mix
(Buffer, Kinase, Substrate)

2. Add Bisindolylmaleimide
(or vehicle control)

3. Initiate Reaction
(Add ³²P-ATP)

4. Incubate at 30°C

5. Stop Reaction & Spot
on P81 paper

6. Wash to remove
unincorporated ³²P-ATP

7. Quantify Radioactivity
(Scintillation Counting)

8. Calculate % Inhibition
and IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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